Naphthalen-1-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone
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Overview
Description
Naphthalen-1-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is a complex organic compound that features a naphthalene ring, a thiophene ring, and a piperidine ring
Mechanism of Action
Target of Action
The primary targets of Naphthalen-1-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone Similar compounds have been found to interact with various receptors and enzymes, which could potentially be the targets of this compound .
Biochemical Pathways
The biochemical pathways affected by This compound Similar compounds have been found to influence various biochemical pathways, which could potentially be affected by this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with thiophene and piperidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-yl(4-(thiophen-3-yl)piperidin-1-yl)methanol, while substitution reactions may yield various substituted derivatives.
Scientific Research Applications
Naphthalen-1-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-1-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone
- Naphthalen-1-yl(4-(furan-3-yl)piperidin-1-yl)methanone
- Naphthalen-1-yl(4-(pyridin-3-yl)piperidin-1-yl)methanone
Uniqueness
Naphthalen-1-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. Its combination of naphthalene, thiophene, and piperidine rings makes it a versatile compound for various applications.
Properties
IUPAC Name |
naphthalen-1-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS/c22-20(19-7-3-5-16-4-1-2-6-18(16)19)21-11-8-15(9-12-21)17-10-13-23-14-17/h1-7,10,13-15H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHLCRVHBJEOQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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